Tropinone

Overview

Description

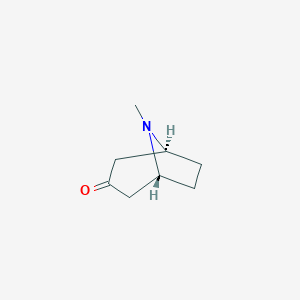

Tropinone (CAS: 532-24-1) is a bicyclic alkaloid with the molecular formula C₈H₁₃NO and a molecular weight of 139.19–139.20 g/mol . It serves as a critical biosynthetic intermediate in the production of tropane alkaloids, including atropine, cocaine, and scopolamine, in plants such as Atropa belladonna . Structurally, it features an 8-methyl-8-azabicyclo[3.2.1]octan-3-one backbone, with a ketone group at the C3 position distinguishing it from its reduced derivatives, tropine and pseudotropine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first synthesis of tropinone by Richard Willstätter involved a multi-step process starting from cycloheptanone, but it had a very low overall yield of 0.75% . In contrast, Robert Robinson’s synthesis in 1917 utilized a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid.

Industrial Production Methods: Industrial production of this compound typically follows Robinson’s method due to its efficiency and higher yield. The reaction is conducted under controlled conditions to maintain physiological pH, which helps in achieving better yields .

Chemical Reactions Analysis

Types of Reactions: Tropinone undergoes various chemical reactions, including:

Reduction: this compound can be reduced to tropine using reducing agents like sodium borohydride.

Oxidation: It can be oxidized to form this compound derivatives.

Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol is commonly used for the reduction of this compound to tropine.

Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.

Major Products Formed:

Tropine: Formed by the reduction of this compound.

This compound Derivatives: Formed through oxidation and substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

-

Precursor for Alkaloids : Tropinone is a critical intermediate in the synthesis of several important alkaloids, including:

- Cocaine : Used as a local anesthetic and in some medical treatments.

- Atropine : Employed in treating bradycardia and as an antidote for organophosphate poisoning.

- Scopolamine : Used for motion sickness and postoperative nausea.

- Antidiabetic Agents : Recent studies have highlighted this compound derivatives that exhibit inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV), a target for type II diabetes treatment. These derivatives show promise in developing new medications to help manage blood sugar levels effectively .

-

Anticancer Activity : this compound-derived compounds, particularly those modified with thiazole rings, have demonstrated potent anticancer activity against various cancer cell lines, including:

- Human multiple myeloma (RPMI 8226)

- Lung carcinoma (A549)

- Breast adenocarcinoma (MDA-MB-231)

- Mouse skin melanoma (B16-F10)

Agricultural Applications

- Plant Growth Regulators : this compound derivatives are utilized in synthesizing plant growth regulators that enhance crop yield, improve disease resistance, and increase fruit quality. This application is vital for sustainable agriculture practices.

- Pesticides : Compounds derived from this compound are also employed as insecticides and herbicides, contributing to effective pest control and weed management strategies in agriculture .

Chemical Industry Applications

- Flavors and Fragrances : this compound is used in the manufacture of flavors and fragrances due to its unique aromatic properties.

- Dyes and Polymers : The compound serves as a building block in the synthesis of various dyes and polymers, which are essential in textile and material industries .

Case Study 1: Antidiabetic this compound Derivatives

A study focused on synthesizing this compound derivatives that inhibit DPP-IV showed that certain compounds exhibited over 30% inhibition rates. This research underscores the potential of this compound derivatives in developing new antidiabetic medications .

Case Study 2: Anticancer this compound-Thiazole Hybrids

Another significant research project involved designing this compound-thiazole hybrids that were tested against multiple cancer cell lines. The results indicated effective growth inhibition mechanisms through apoptosis induction, highlighting their therapeutic potential against various cancers while maintaining safety profiles for normal cells .

Mechanism of Action

Tropinone exerts its effects through various biochemical pathways:

Comparison with Similar Compounds

Physical and Chemical Properties :

- Melting Point : 40–44°C

- Boiling Point : 217.1°C at 760 mmHg

- Density : 1.1 g/cm³

- Solubility: 30 mg/mL in ethanol, DMSO; ~10 mg/mL in PBS (pH 7.2) .

- Storage : Stable at -20°C (solid) or 2–8°C (short-term solutions) .

Tropinone is structurally and functionally related to several tropane alkaloids. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Analytical Differences

NMR Spectroscopy: this compound: Distinct methyl peak (δ ~2.3 ppm) and pH-sensitive H1/H5 protons due to its ketone group . Tropine vs. Pseudotropine: Different stereochemistry of the -OH group (axial vs. equatorial) alters H1/H2 chemical shifts and splitting patterns .

Biosynthetic Pathways: this compound is synthesized from N-methyl-1-pyrrolinium via two C–C bond formations at C1 and C5, introducing three carbons (C2, C3, C4) . this compound reductase I (TRI) reduces this compound to tropine, while this compound reductase II (TRII) forms pseudotropine, highlighting enzymatic specificity .

Functional Contrasts

- Pharmacological Roles: Tropatepine’s dibenzothiepin group enables dopamine receptor antagonism, unlike this compound’s role as a metabolic intermediate .

- Solubility: this compound’s ketone group grants higher organic solvent solubility (30 mg/mL in ethanol) compared to tropine’s polar -OH group, which enhances water solubility .

Biological Activity

Tropinone is a significant compound in the realm of organic chemistry and pharmacology, primarily due to its role as a precursor in the biosynthesis of tropane alkaloids, which possess various biological activities. This article delves into the biological activity of this compound, highlighting its enzymatic pathways, pharmacological implications, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound is a bicyclic compound characterized by its ketone functional group. Its molecular formula is , and it serves as a pivotal intermediate in the synthesis of various tropane alkaloids such as atropine and scopolamine. The structural formula can be represented as follows:

2. Biosynthesis and Enzymatic Activity

This compound is primarily synthesized from the amino acid ornithine through a series of enzymatic reactions involving polyketide synthases and cytochrome P450 enzymes. Notably, two types of this compound reductases (TR-I and TR-II) catalyze the conversion of this compound into tropine and pseudotropine, respectively. The enzymatic mechanisms are crucial for directing the metabolic flow towards various downstream alkaloids.

| Enzyme | Function | Product |

|---|---|---|

| TR-I (EC 1.1.1.206) | Converts this compound to tropine | Tropine |

| TR-II (EC 1.1.1.236) | Converts this compound to pseudotropine | Pseudotropine |

Case Study: Enzymatic Activity

A study on Withania somnifera revealed that the this compound reductase gene (WsTR-I) exhibited significant catalytic activity in converting this compound to tropine, with optimal conditions identified at pH 6.7 . The enzyme was characterized using techniques such as TLC and GC-MS, confirming its role in tropane alkaloid biosynthesis.

3. Pharmacological Implications

Tropane alkaloids derived from this compound exhibit potent pharmacological properties, particularly anticholinergic activity. These compounds are utilized in various medical treatments:

- Antispasmodics : Used for gastrointestinal disorders.

- Antiemetics : Effective against nausea and vomiting.

- Local Anesthetics : Employed in ophthalmology for pupil dilation.

The anticholinergic effects are primarily mediated through the blockade of muscarinic acetylcholine receptors, impacting both central and peripheral nervous systems . This mechanism underpins the therapeutic applications of compounds such as atropine and scopolamine.

4. Anticancer Activity

Recent research has identified this compound-derived compounds as promising anticancer agents. A series of hybrids combining this compound with thiazole rings demonstrated significant antiproliferative activity against various cancer cell lines, including:

- RPMI 8226 (multiple myeloma)

- A549 (lung carcinoma)

- MDA-MB-231 (breast adenocarcinoma)

- B16-F10 (mouse skin melanoma)

The most active derivative showed IC50 values ranging from 1.51 to 3.03 µM against these cancer cell lines, indicating potent anticancer potential with minimal toxicity to normal cells . The mechanism involved apoptosis induction and cell cycle phase distribution alteration.

5. Insecticidal Potential

In addition to its medicinal applications, this compound has been evaluated for its insecticidal properties. A bioassay indicated that it was effective against certain insect pests, suggesting potential use in agricultural pest management strategies .

Q & A

Q. How can researchers design experiments to optimize tropinone synthesis while addressing reproducibility challenges?

Methodological Answer :

- Meta-analysis : Aggregate kinetic data (e.g., , ) from multiple studies to identify outliers.

- Isotopic labeling : Use -labeled precursors to trace pathway intermediates and resolve discrepancies in proposed enzymatic steps .

- Controlled replication : Standardize assay conditions (pH, temperature, cofactors) across labs to minimize variability .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Methodological Answer :

- Molecular Dynamics (MD) simulations : Use force fields (e.g., AMBER) to model this compound’s binding to tropane alkaloid receptors over microsecond timescales.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications.

- Validation : Cross-check computational predictions with in vitro binding assays (e.g., SPR, ITC) . Report RMSD values and convergence criteria to ensure reliability .

Q. How can researchers address selectivity challenges in this compound’s pharmacological studies?

Methodological Answer :

- Orthogonal assays : Combine patch-clamp electrophysiology (for ion channel effects) and GPCR functional assays (e.g., cAMP measurement) to distinguish off-target interactions.

- CRISPR-based knockouts : Validate target specificity by comparing this compound’s effects in wild-type vs. receptor-deficient cell lines .

- Dose-response analysis : Calculate selectivity indices (e.g., ratios between targets) .

Q. What methodologies ensure robust integration of in vitro and in vivo data in this compound metabolism studies?

Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) modeling : Link in vitro hepatic microsomal data to in vivo pharmacokinetic profiles.

- Mass balance studies : Use radiolabeled () this compound to quantify metabolites in excreta and tissues .

- Species-specific adjustments : Account for metabolic differences using humanized animal models or primary human hepatocytes .

Q. How should contradictory cytotoxicity data for this compound derivatives be analyzed?

Methodological Answer :

- Sensitivity analysis : Stratify data by cell type (e.g., cancer vs. normal), passage number, and culture conditions.

- Mechanistic deconvolution : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cell lines.

- Data transparency : Publish raw viability curves and statistical tests (e.g., ANOVA with post-hoc corrections) to allow independent validation .

Q. What strategies validate this compound’s role in hybrid biosynthesis pathways?

Methodological Answer :

- Heterologous expression : Engineer microbial hosts (e.g., S. cerevisiae) to express this compound biosynthetic genes alongside heterologous enzymes.

- Metabolic flux analysis : Use -MFA to quantify pathway contributions.

- CRISPR interference (CRISPRi) : Knock down candidate genes to confirm their role in hybrid pathways .

Q. How can researchers avoid pitfalls in high-throughput screening (HTS) of this compound analogs?

Methodological Answer :

- Z’-factor optimization : Ensure assay robustness () by minimizing plate-to-plate variability.

- Counter-screens : Eliminate false positives using orthogonal assays (e.g., fluorescence quenching controls).

- Cheminformatics filters : Apply Lipinski’s Rule of Five and PAINS filters to prioritize analogs with drug-like properties .

Properties

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLDOJGLXJCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide) | |

| Record name | 3-Tropinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862133 | |

| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-24-1 | |

| Record name | Tropinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tropinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.